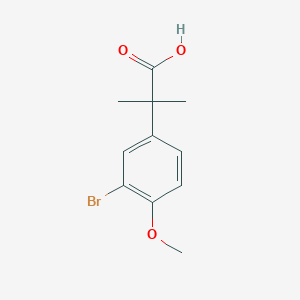

2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid

説明

2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid (C₁₁H₁₃BrO₃) is a halogenated aromatic carboxylic acid characterized by a bromine atom at the 3-position and a methoxy group at the 4-position of the benzene ring, with a branched 2-methylpropanoic acid chain. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for hypolipidemic agents and natural products like Combretastatin A-4 . Its structural features, including electron-withdrawing bromine and electron-donating methoxy groups, influence its reactivity and physicochemical properties, such as solubility and hydrogen-bonding capacity .

特性

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-11(2,10(13)14)7-4-5-9(15-3)8(12)6-7/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWMNVYLUMQCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the propanoic acid group. One common method includes:

Bromination: 4-methoxybenzaldehyde is brominated using a brominating agent such as 1,3-di-n-butylimidazolium tribromide.

Formation of Intermediate: The brominated product is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is oxidized to form the carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

化学反応の分析

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Esterification: Alcohols in the presence of a strong acid like sulfuric acid.

Major Products

Substitution: Products include 2-(3-azido-4-methoxyphenyl)-2-methylpropanoic acid or 2-(3-thio-4-methoxyphenyl)-2-methylpropanoic acid.

Oxidation: 2-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanoic acid.

Reduction: 2-(3-Methyl-4-methoxyphenyl)-2-methylpropanoic acid.

Esterification: Methyl 2-(3-bromo-4-methoxyphenyl)-2-methylpropanoate.

科学的研究の応用

2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid is a chemical compound with applications in scientific research, particularly in chemistry and biology. It is used as an intermediate in the synthesis of more complex organic molecules.

Chemistry

-

As a chemical intermediate this compound serves as a building block in the synthesis of complex organic molecules.

- Substitution Products Compounds derived through the substitution of the bromine atom include 2-(3-azido-4-methoxyphenyl)-2-methylpropanoic acid and 2-(3-thio-4-methoxyphenyl)-2-methylpropanoic acid.

- Oxidation Products Oxidation reactions can yield 2-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanoic acid.

- Reduction Products Reduction processes can produce 2-(3-Methyl-4-methoxyphenyl)-2-methylpropanoic acid.

- Esterification Products Esterification can create methyl 2-(3-bromo-4-methoxyphenyl)-2-methylpropanoate.

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid

- 2-(4-bromophenyl)-2-methylpropanoic acid can be derived through the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium .

- The process involves reacting 2-methyl-2-phenylpropanoic acid with bromine in a water medium to obtain substantially pure 2-(4-bromophenyl)-2-methylpropanoic acid, which is a useful intermediate in the process of making pure fexofenadine .

- The bromination reaction can be performed in acidic, alkaline, or neutral conditions .

-

Selective bromination of 2-methyl-2-phenylpropanoic acid may be performed in a water-based medium at about pH 7 (neutral condition), wherein neutralization is achieved using alkali solution . The product is recovered by acidification followed by filtration or extraction with a suitable solvent . The product obtained has about 99% content of 2-(4-bromophenyl)-2-methylpropanoic acid and about 1% of 2-(3-bromophenyl)-2-methylpropanoic acid .

The preparation of 2-(4-bromophenyl)-2-methylpropanoic acid comprises the steps of :

- Reacting 2-methyl-2-phenylpropanoic acid (substrate) with bromine in a water-based medium.

- Extracting the heterogeneous solution with an organic solvent.

- Recovering the product.

- Gas chromatographic analysis can monitor the bromination process either directly by quantifying the acid form produced, or alternatively samples can be converted to the corresponding ester(s) by general method(s) of esterification using methanol and acid catalysis before analysis .

生物活性

2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, synthesis, and applications, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 285.14 g/mol. The presence of a bromo group and a methoxy group on the aromatic ring contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 4-methoxybenzoic acid followed by esterification reactions. A common synthetic route includes:

- Bromination : 4-Methoxybenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromo substituent.

- Esterification : The resulting compound undergoes esterification with methyl propanoate to form the target compound.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In studies comparing various compounds, those containing similar structural motifs showed effectiveness against a range of bacteria, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

- Fungi : Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6 to 12 mg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been explored in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The presence of the bromo and methoxy groups may enhance its interaction with biological targets, leading to increased efficacy compared to other compounds lacking these substituents .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several derivatives, this compound was tested against clinical isolates. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential application in treating resistant bacterial strains .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity. Further analysis revealed alterations in cell cycle progression and induction of apoptotic markers .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in metabolic pathways, leading to altered cellular responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

- Structure : Differs by replacing the 4-methoxy group with an ethyl substituent.

- Crystal Packing: Both compounds form centrosymmetric dimers via O–H⋯O hydrogen bonds. However, the dihedral angle between the carboxyl group and benzene ring is 78.4° in the ethyl variant versus 78.15° in the methoxy analogue, suggesting subtle steric differences . Applications: The ethyl derivative is used in agrochemicals, whereas the methoxy variant is prioritized in pharmaceuticals due to its electron-donating methoxy group, which stabilizes intermediates in drug synthesis .

2-(3-Chlorophenyl)-2-methylpropanoic Acid

- Structure : Chlorine replaces bromine at the 3-position.

- Impact :

- Electron Effects : Chlorine’s higher electronegativity increases the electron-withdrawing effect, lowering the pKa of the carboxylic acid (predicted pKa ~3.5 for Cl vs. ~3.2 for Br) .

- Market Data : The chloro variant dominates industrial production (2013–2018), with a global capacity of ~500 metric tons/year, likely due to lower cost and stability compared to brominated analogues .

2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic Acid

- Structure : Chlorine at the 5-position and methoxy at the 2-position (vs. 3-Br and 4-OCH₃ in the target compound).

- Discontinued Status: This compound was discontinued commercially, possibly due to synthetic challenges or inferior pharmacokinetic profiles compared to the 3-Br-4-OCH₃ isomer .

2-[4-(2-Carboxyethyl)phenoxy]-2-methylpropanoic Acid

- Structure: Contains a phenoxy group and carboxyethyl side chain instead of bromo-methoxyphenyl.

- Impact :

- Biological Activity : As a degradant of ciprofibrate (a hypolipidemic drug), this compound retains lipid-lowering activity but with reduced potency due to the absence of halogen-mediated receptor interactions .

- Solubility : The carboxyethyl group enhances hydrophilicity, increasing aqueous solubility compared to brominated analogues .

2-(3-Bromophenyl)-2-methylpropanoic Acid

- Structure : Lacks the 4-methoxy group.

- Impact :

Comparative Data Table

<sup>*</sup> Predicted using fragment-based methods (e.g., Moriguchi logP).

Research Findings and Implications

- Halogen Effects : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in drug-receptor binding compared to chlorine .

- Methoxy vs. Ethyl : Methoxy groups improve metabolic stability by resisting oxidative degradation, whereas ethyl groups may accelerate hepatic clearance .

- Synthetic Accessibility: The target compound’s regioselective bromination (yield ~60–70%) is more efficient than multi-step routes for phenoxy-based analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。